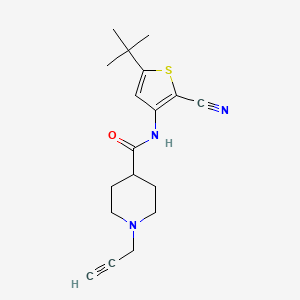
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (referred to as "compound X" in It is a piperidine derivative with a unique chemical structure that makes it a promising candidate for various research purposes. This paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for the use of compound X.
作用机制
The mechanism of action of compound X involves the inhibition of specific ion channels and receptors in the nervous system. It binds to the pore region of ion channels, preventing the influx of ions into the cell. This results in the inhibition of neurotransmitter release and the regulation of neuronal activity. In addition, compound X can also bind to specific receptors, inhibiting their activity and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have significant effects on the biochemical and physiological processes in the nervous system. It can inhibit the release of neurotransmitters such as glutamate and GABA, leading to the regulation of neuronal activity. In addition, compound X has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. These effects make it a promising candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using compound X in lab experiments include its unique chemical structure, which allows for specific targeting of ion channels and receptors. It also has high potency and selectivity, making it a useful tool for investigating the function of specific proteins in the nervous system. However, the limitations of using compound X include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several potential future directions for the use of compound X in scientific research. One possible direction is the investigation of its effects on specific ion channels and receptors in the nervous system. Another direction is the study of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In addition, compound X could be used to develop new drugs with improved potency and selectivity for specific targets in the nervous system.
合成方法
Compound X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of tert-butyl acrylate, 2-cyanobenzenethiol, and 4-piperidone hydrochloride in the presence of a base catalyst. The resulting product is then reacted with propargyl bromide to form compound X. The synthesis process can be optimized to obtain high yields of compound X with purity suitable for scientific research.
科学研究应用
Compound X has potential applications in various scientific research fields. It can be used as a chemical tool for studying the function of ion channels in the nervous system. It can also be used to investigate the role of specific receptors in the regulation of neurotransmitter release. In addition, compound X has potential applications in the study of cancer biology, where it can be used to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-8-21-9-6-13(7-10-21)17(22)20-14-11-16(18(2,3)4)23-15(14)12-19/h1,11,13H,6-10H2,2-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWXAFBPSXOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C#N)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

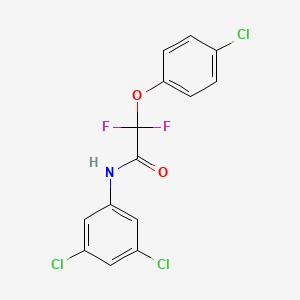
![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)
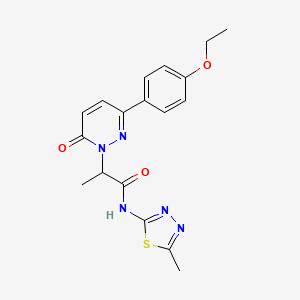
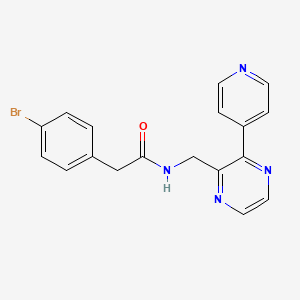
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)
![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)
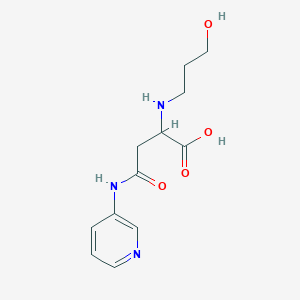
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)